(2-Methoxy-6-nitrophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

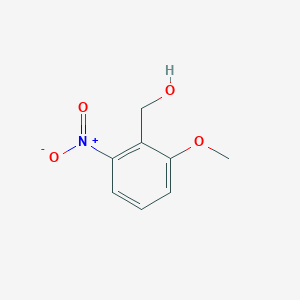

“(2-Methoxy-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol .

Synthesis Analysis

The synthesis of “this compound” derivatives has been reported in the literature . These compounds have been synthesized as part of a study on inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, with a methanol group (-CH2OH) also attached to the phenyl ring .

Physical And Chemical Properties Analysis

The predicted density of “this compound” is 1.316±0.06 g/cm3, and its predicted boiling point is 327.3±27.0 °C .

Scientific Research Applications

Synthesis of Complex Molecules

Compounds like "(2-Methoxy-6-nitrophenyl)methanol" serve as intermediates in the synthesis of various complex molecules. For example, the synthesis of dihydropyridine derivatives, which are important for their biological activities, often involves modified synthetic procedures under specific conditions to improve yield and selectivity. The use of methanol as a solvent under controlled temperatures is a common practice in these syntheses, demonstrating the compound's utility in facilitating chemical reactions and enhancing product yields (Li Ruo-qi, 2008).

Chemosensors for Metal Ions

Significant research has been dedicated to developing chemosensors that can detect metal ions with high selectivity and sensitivity. Compounds structurally related to "this compound" have been used to create novel fluorescent and colorimetric chemosensors. These sensors can detect metal ions, such as Al3+, in various mediums, including methanol. This application is crucial for environmental monitoring, where the detection of metal ions in water samples can help assess pollution levels and water safety (A. K. Manna, S. Chowdhury, G. Patra, 2020).

Crystallographic Studies

Crystallographic studies of compounds containing the "this compound" moiety or its derivatives are essential for understanding the molecular structure and potential applications in medicinal chemistry. For instance, methanol disolvates of certain compounds have been explored for their potential as PET radiotracers in diagnosing Alzheimer’s disease. These studies highlight the importance of understanding the structural properties of these compounds to exploit their full potential in scientific research and diagnostic applications (A. Altomare et al., 2014).

Catalysis and Organic Reactions

The role of related compounds in catalysis and as reagents in organic reactions is another significant area of application. These compounds often participate in complex formation, facilitating various organic transformations, including methanolysis, transesterification, and cyclization reactions. The interaction with metal ions or other catalysts in methanol can lead to significant enhancements in reaction rates, showcasing the compounds' versatility in synthetic organic chemistry (J. S. Tsang, A. A. Neverov, R. S. Brown, 2003).

Mechanism of Action

Target of Action

The primary target of (2-Methoxy-6-nitrophenyl)methanol is PqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .

Mode of Action

This compound interacts with its target, PqsD, in a tight-binding mode . This interaction inhibits the function of PqsD, thereby disrupting the QS system of Pseudomonas aeruginosa . The disruption of the QS system can lead to a decrease in the production of virulence factors and a reduction in biofilm formation .

Biochemical Pathways

The inhibition of PqsD by this compound affects the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa . These signal molecules are part of the QS system and play a role in coordinating various group-beneficial behaviors, including the production of virulence factors and the formation of biofilms .

Pharmacokinetics

The compound’smolecular weight of 183.16 and its predicted boiling point of 327.3±27.0 °C suggest that it may have good bioavailability.

Result of Action

The inhibition of PqsD by this compound leads to a disruption of the QS system in Pseudomonas aeruginosa . This disruption can result in a decrease in the production of virulence factors and a reduction in biofilm formation . These effects could potentially make the bacteria more susceptible to antibiotic treatment and less able to cause infections.

Future Directions

properties

IUPAC Name |

(2-methoxy-6-nitrophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBQOGLGGKPTMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301236 |

Source

|

| Record name | 2-Methoxy-6-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19689-87-3 |

Source

|

| Record name | 2-Methoxy-6-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19689-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)